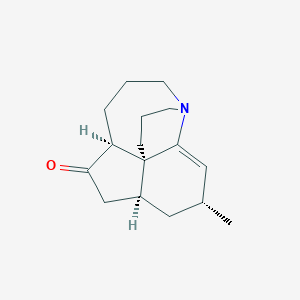
Fawcettidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fawcettidine is an azaspiro compound.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
Fawcettidine and its related alkaloids have been studied primarily for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease. These compounds exhibit acetylcholinesterase (AChE) inhibitory activity , which is crucial for enhancing cholinergic neurotransmission in conditions characterized by cholinergic deficits.
- Alzheimer's Disease : Research indicates that this compound can serve as a lead compound for developing AChE inhibitors, which are vital in managing Alzheimer's disease symptoms. The inhibition of AChE leads to increased levels of acetylcholine, improving cognitive functions in patients .
- Myasthenia Gravis : Another application is in the treatment of myasthenia gravis, an autoimmune disorder affecting neuromuscular transmission. This compound's mechanism as an AChE inhibitor could potentially alleviate symptoms by enhancing neuromuscular transmission .
Synthetic Methodologies
The synthesis of this compound has been a subject of extensive research, with various methodologies developed to produce this compound and its derivatives.
Total Synthesis Approaches
Several total synthesis routes have been established for this compound, demonstrating its complex structure and the innovative strategies chemists employ:
- Unified Total Syntheses : Research has detailed unified approaches to synthesize this compound from simpler precursors. These methods often involve stereoselective reactions that are critical for constructing the unique 6,5-carbocyclic ring system found in this compound .
- Heathcock-Type Synthesis : The Heathcock-inspired strategies utilize specific tricyclic intermediates to create the necessary structural components of this compound. This method highlights the versatility of synthetic pathways leading to various alkaloid derivatives .
Case Studies
- Synthesis of this compound : A notable study successfully synthesized (+)-fawcettidine using a series of stereoselective reactions, illustrating the compound's synthetic accessibility and potential for further derivatization .
- Biological Activity Evaluation : Following synthesis, researchers conducted biological evaluations demonstrating this compound's efficacy as an AChE inhibitor through molecular docking studies, supporting its therapeutic potential .
Biological Activities
This compound exhibits a range of biological activities beyond AChE inhibition:
- Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial properties, although more research is needed to fully understand its spectrum of activity against various pathogens .
- Cytotoxic Effects : Preliminary studies indicate that this compound and related alkaloids may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .
Data Table: Summary of Applications and Synthesis Approaches
| Application Area | Description | Key Findings |
|---|---|---|
| Alzheimer's Disease | AChE inhibitor potential | Enhances acetylcholine levels |
| Myasthenia Gravis | Neuromuscular transmission improvement | Potential therapeutic benefits |
| Total Synthesis | Various synthetic routes | Unified approaches and Heathcock-type strategies |
| Biological Activities | Antimicrobial and cytotoxic effects | Preliminary evidence supporting diverse activities |
Eigenschaften
CAS-Nummer |
14912-31-3 |
|---|---|
Molekularformel |
C16H23NO |
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
(1S,4R,6S,9S)-4-methyl-13-azatetracyclo[7.7.0.01,6.02,13]hexadec-2-en-8-one |
InChI |
InChI=1S/C16H23NO/c1-11-8-12-10-14(18)13-4-2-6-17-7-3-5-16(12,13)15(17)9-11/h9,11-13H,2-8,10H2,1H3/t11-,12+,13-,16+/m1/s1 |
InChI-Schlüssel |
ANHVSCXCALAIQN-IATRGZMQSA-N |
SMILES |
CC1CC2CC(=O)C3C24CCCN(C4=C1)CCC3 |
Isomerische SMILES |
C[C@@H]1C[C@H]2CC(=O)[C@@H]3[C@]24CCCN(C4=C1)CCC3 |
Kanonische SMILES |
CC1CC2CC(=O)C3C24CCCN(C4=C1)CCC3 |
Synonyme |
fawcettidine fawcettimine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















